molecular formula C8H8ClNO3 B2947465 Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate CAS No. 1256807-80-3

Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate

Cat. No.: B2947465
CAS No.: 1256807-80-3
M. Wt: 201.61
InChI Key: CHHNKYXQUOLRHK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate is a pyridine derivative characterized by a trifunctional substitution pattern: a chlorine atom at position 3, a methoxy group at position 4, and a methyl ester at position 2. This compound belongs to a class of heterocyclic molecules widely used in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties. Its structure enables diverse reactivity, making it a valuable intermediate in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 3-chloro-4-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-5-3-4-10-7(6(5)9)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHNKYXQUOLRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-chloro-4-methoxy-pyridine with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Ester Hydrolysis: 3-chloro-4-methoxy-pyridine-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced pyridine derivatives.

Scientific Research Applications

Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate is a chemical compound with applications in scientific research, particularly as a building block in the synthesis of heterocyclic compounds .

Key Properties and Characteristics

  • Molecular Formula: C8H8NO3Cl
  • Molecular Weight: 201.61 g/mol
  • Purity: Typically available with a purity of ±97%
  • CAS Number: 1256807-80-3

Synthesis and Chemical Reactions

  • Synthesis of 4-methoxypyridine derivatives: Methyl 4-methoxypyridine-2-carboxylate can be synthesized via reaction of diisopropylamine in dry THF with n-butyllithium in hexane at -78°C, followed by the addition of methyl 4-methoxypicolinate in THF .
  • ** Suzuki-Miyaura Cross-Coupling:** Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates can be synthesized by C-C Suzuki Miyaura cross-coupling, which can then be evaluated for antitumor potential .

Applications

  • Herbicides: Derivatives of 4-aminopicolinic acids, which are structurally related, are used as herbicides for controlling woody plants and broadleaf weeds . These compounds exhibit herbicidal activity and crop selectivity .
  • Antitumor agents: Novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have shown potential antitumor effects against triple-negative breast cancer (TNBC) cell lines . These compounds can inhibit cell growth and reduce tumor size .
  • Building Block in Organic Synthesis: this compound is used as a building block for synthesizing more complex heterocyclic molecules .
  • Phenolic-enabled nanotechnology: Phenolic compounds are used in nanotechnology for particle engineering in the synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Functional Groups Molecular Formula CAS Number Key Properties/Applications References
Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate Cl (3), OMe (4), COOCH₃ (2) Ester C₈H₈ClNO₃ Not provided Intermediate in drug synthesis
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Cl (4), acrylate (3) Ester, alkene C₉H₈ClNO₂ Not provided Polymerizable monomer; agrochemicals
2-Chloro-4-iodo-3-methylpyridine Cl (2), I (4), CH₃ (3) Halogens, methyl C₆H₅ClIN Not provided Cross-coupling reactions
4-Methoxy-pyridine-2-carboxylic acid amide OMe (4), CONH₂ (2) Amide C₇H₈N₂O₂ Not provided Pharmaceutical lead optimization
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) Carboxylic acid (pyrimidine) C₆H₅ClN₂O₂ 89581-58-8 Antibacterial agent precursor

Key Observations :

  • Substituent Position : The target compound’s 3-Cl and 4-OMe groups create a sterically hindered environment, differentiating it from 2-chloro-4-iodo-3-methylpyridine, where halogens occupy positions 2 and 4 .
  • Functional Groups : The ester group in the target compound enhances hydrolytic stability compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is more reactive in aqueous conditions .
  • Electronic Effects : The electron-withdrawing Cl and electron-donating OMe groups in the target compound create a polarized aromatic system, contrasting with the electron-deficient pyrimidine core in 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Research Findings and Industrial Relevance

  • Synthetic Versatility : this compound serves as a scaffold for Suzuki-Miyaura couplings, leveraging its halogen and ester functionalities .
  • Environmental Impact : Pyridine derivatives with halogen substituents, such as the target compound, are under scrutiny for persistence in ecosystems, necessitating green chemistry approaches in synthesis .

Biological Activity

Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H8_8ClN\O3_3
  • Molecular Weight : 201.61 g/mol
  • Purity : ≥97% .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom at the 3-position can undergo nucleophilic substitution reactions, allowing it to modify biological pathways by interacting with nucleophiles such as amines or thiols. This interaction can modulate enzyme activity or alter the conformation of target proteins, potentially impacting cellular processes such as proliferation and apoptosis .

Antitumor Effects

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives evaluated in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468 demonstrated significant growth inhibition. Notably, one compound in this series exhibited a GI50_{50} concentration of 13 µM, leading to decreased cell viability and altered cell cycle profiles, notably increasing the G0/G1 phase while decreasing the S phase .

CompoundCell LineGI50_{50} (µM)Effect on Cell Cycle
2e MDA-MB-23113Increased G0/G1 phase; decreased S phase

Cytotoxicity

The selectivity of these compounds is noteworthy; they showed minimal cytotoxicity against non-tumorigenic mammary epithelial cells (MCF-12A), suggesting a favorable therapeutic index for targeting malignant cells while sparing normal cells .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • In a study assessing various derivatives against TNBC cell lines, three compounds exhibited significant growth inhibition with minimal effects on non-tumorigenic cells. The most effective compound was further analyzed for its effects on cell viability and proliferation using assays such as trypan blue exclusion and bromodeoxyuridine incorporation .
  • Mechanistic Insights :
    • Flow cytometry studies indicated that treatment with the promising compound led to an increase in cell cycle arrest at the G0/G1 phase, suggesting a mechanism that may involve interference with cell cycle progression .
  • In Vivo Studies :
    • Additional investigations employed in ovo models (chick chorioallantoic membrane) to assess tumor size reduction, reinforcing the antitumor potential observed in vitro .

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